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Compound of Interest

Compound Name: Octanal

Cat. No.: B089490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of octanal as a substrate in key enzymatic

reactions. Detailed protocols for activity assays and quantitative data are presented to facilitate

research and development in areas such as drug metabolism, toxicology, and biocatalysis.

Introduction to Octanal
Octanal (CH₃(CH₂)₆CHO), also known as caprylic aldehyde, is a saturated fatty aldehyde. It is

a naturally occurring compound found in citrus oils and is used as a fragrant in perfumes and a

flavoring agent in the food industry. In biological systems, octanal is an important intermediate

in the metabolism of fatty acids and xenobiotics. Understanding its enzymatic transformations

is crucial for toxicology, drug development, and the study of metabolic pathways. The primary

enzymatic reactions involving octanal are oxidation to octanoic acid, reduction to 1-octanol,

and its formation from precursors like octanoic acid or 1-octanol.

Enzymatic Oxidation of Octanal
The oxidation of octanal to its corresponding carboxylic acid, octanoic acid, is a critical

detoxification pathway. This reaction is primarily catalyzed by two major enzyme superfamilies:

Aldehyde Dehydrogenases (ALDHs) and Cytochrome P450 (CYP) enzymes.

Aldehyde Dehydrogenases (ALDHs)
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ALDHs are a group of NAD(P)⁺-dependent enzymes that efficiently catalyze the irreversible

oxidation of a wide range of endogenous and exogenous aldehydes.[1] Several ALDH isoforms

can metabolize octanal, with varying efficiencies. An increase in the chain length of aliphatic

aldehydes has been shown to significantly decrease the Kₘ value for ALDH1 isozymes,

indicating a higher affinity for longer-chain aldehydes like octanal.[2]

Cytochrome P450 (CYP) Enzymes
CYP enzymes, a versatile family of heme-containing monooxygenases, are central to the

metabolism of a vast array of xenobiotics and endogenous compounds.[3] Certain CYP

isoforms can oxidize aldehydes to carboxylic acids.[4] This pathway is particularly relevant in

tissues with high CYP expression, such as the liver.

Quantitative Data: Enzymatic Oxidation of Octanal
The following table summarizes the kinetic parameters for various enzymes that catalyze the

oxidation of octanal and related aldehydes.
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Enzyme Substrate Kₘ (µM) Vₘₐₓ or k꜀ₐₜ¹

Catalytic
Efficiency
(k꜀ₐₜ/Kₘ)
(M⁻¹s⁻¹)

Source(s)

AldC

(Pseudomon

as syringae)

Octanal 1.2 ± 0.2
1.8 ± 0.02

(k꜀ₐₜ, s⁻¹)
1.5 x 10⁶ [5]

Human

ALDH1A1

Decanal

(similar

chain)

0.0029 ±

0.0004
N/A N/A

Human

ALDH2

Decanal

(similar

chain)

0.022 ± 0.003 N/A N/A

Human

ALDH9A1

Hexanal

(similar

chain)

20 ± 2
1.1 ± 0.1

(nmol/s/mg)
N/A

Mouse

CYP2c29

9-

Anthraldehyd

e²

0.7 - 0.9
7.4 min⁻¹

(k꜀ₐₜ)
~1.5 x 10⁵

Human

CYP3A4

9-

Anthraldehyd

e²

15 (S₅₀)³
7.6 min⁻¹

(k꜀ₐₜ)
~8.4 x 10³

¹ Vₘₐₓ is often reported in units of rate (e.g., nmol/min/mg protein), while k꜀ₐₜ (turnover number)

is in units of s⁻¹ or min⁻¹. Direct comparison requires knowledge of enzyme concentration. ² 9-

Anthraldehyde is a bulky aromatic aldehyde used as a model substrate for P450-mediated

aldehyde oxidation. ³ S₅₀ is the substrate concentration at half-maximal velocity for enzymes

showing cooperative kinetics.
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Preparation Assay Execution Data Analysis

Prepare Reagents
(Buffer, NAD⁺, Enzyme)

Mix Buffer, NAD⁺,
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Initiate with OctanalPre-incubate at 37°C
Monitor NADH Production
(Absorbance at 340 nm)

Plot Absorbance vs. Time Calculate Initial Velocity (V₀)
Determine Kₘ and Vₘₐₓ
(Lineweaver-Burk Plot)

Click to download full resolution via product page

Caption: Workflow for determining ALDH activity with octanal.

Protocol: Spectrophotometric Assay for ALDH Activity
with Octanal
This protocol measures ALDH activity by monitoring the increase in absorbance at 340 nm

resulting from the reduction of NAD⁺ to NADH.

Materials:

Purified ALDH enzyme or cell/tissue lysate

Octanal (≥98% purity)

Dimethyl sulfoxide (DMSO) or Ethanol (for substrate stock)

NAD⁺ (Nicotinamide adenine dinucleotide)

Sodium pyrophosphate buffer (50 mM, pH 8.0-9.0)

UV-transparent 96-well plate or cuvettes

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:
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Preparation of Reagents:

Assay Buffer: Prepare 50 mM sodium pyrophosphate buffer and adjust the pH to the

desired value (e.g., 8.5).

NAD⁺ Stock Solution: Prepare a 20 mM NAD⁺ stock solution in the assay buffer. Store on

ice.

Octanal Stock Solution: Due to its low aqueous solubility, prepare a 100 mM stock

solution of octanal in DMSO or ethanol.

Enzyme Solution: Dilute the purified enzyme or lysate to the desired concentration in ice-

cold assay buffer. The final concentration should be determined empirically to ensure a

linear reaction rate for at least 5-10 minutes.

Assay Setup (per well/cuvette for a 1 mL final volume):

Add 900 µL of Assay Buffer to the cuvette/well.

Add 50 µL of 20 mM NAD⁺ stock solution (final concentration: 1 mM).

Add 10-40 µL of the enzyme solution.

Mix gently and pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5

minutes.

Reaction Initiation and Measurement:

Initiate the reaction by adding 10 µL of a dilution of the octanal stock solution. For Kₘ

determination, vary the final octanal concentration (e.g., 1 µM to 500 µM).

Immediately start monitoring the increase in absorbance at 340 nm continuously for 5-10

minutes.

Run a blank control without the enzyme or without the substrate to measure any non-

enzymatic NADH production or background absorbance change.

Data Analysis:
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Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time

plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Plot the reaction velocities against the corresponding octanal concentrations.

Determine the kinetic parameters Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten

equation or by using a linearized plot such as the Lineweaver-Burk plot.

Enzymatic Reduction of Octanal
The reduction of octanal to 1-octanol is a reversible reaction catalyzed by Alcohol

Dehydrogenases (ADHs) and members of the aldo-keto reductase (AKR) superfamily. This

process is crucial in metabolic pathways where aldehydes need to be converted back to

alcohols.

Alcohol Dehydrogenases (ADHs)
ADHs are a class of zinc-containing enzymes that facilitate the interconversion between

alcohols and aldehydes/ketones. The reaction direction (oxidation or reduction) depends on the

cellular concentrations of substrates and the NAD⁺/NADH ratio. For octanal reduction, NADH

serves as the hydride donor.

Aldo-Keto Reductases (AKRs)
AKRs are a large superfamily of NAD(P)H-dependent oxidoreductases that reduce a wide

variety of aldehydes and ketones. Many AKRs show high efficiency for the reduction of

medium- to long-chain aliphatic aldehydes.

Quantitative Data: Enzymatic Reduction of Octanal
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Enzyme Substrate Kₘ (µM) Vₘₐₓ or k꜀ₐₜ¹

Catalytic
Efficiency
(k꜀ₐₜ/Kₘ)
(M⁻¹s⁻¹)

Source(s)

Human

Aldose

Reductase

(AKR)

Hexanal 26

4.6

(µmol/min/mg

)

N/A

Human

Aldose

Reductase

(AKR)

trans-2-

Octenal
13

4.2

(µmol/min/mg

)

N/A

Neurospora

crassa CAR

(R-domain

only)

Octanal N/A

0.11

(µmol/min/mg

)

N/A

¹ Vₘₐₓ is often reported in units of rate (e.g., nmol/min/mg protein), while k꜀ₐₜ (turnover number)

is in units of s⁻¹ or min⁻¹.

Signaling Pathway: Octanal Metabolism
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1-Octanol

ADH / Alcohol Oxidase
(Oxidation)

Octanal

ADH / AKR
(Reduction)

ALDH / CYP
(Oxidation)

Octanoic Acid

CAR
(Reduction)
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Reagent Preparation

Reaction & Detection

Product Confirmation (Optional)

Buffer (Tris-HCl, MgCl₂)

Combine Reagents in Reaction Vessel

Cofactors (ATP, NADPH) Substrate (Octanoic Acid) CAR Enzyme

Incubate at 30°C

Monitor NADPH Oxidation
(Absorbance at 340 nm)

Extract with Organic Solvent

After reaction

Analyze by GC-MS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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